BenchChemオンラインストアへようこそ!

4-(Benzyloxy)-2-((dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexanol

Lipophilicity LogP Physicochemical profiling

4-(Benzyloxy)-2-((dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexanol (CAS 413587-97-0) is a synthetic cyclohexanol derivative belonging to the tramadol analogue class, distinguished by a 4-benzyloxy substitution on the cyclohexane ring. With molecular formula C23H31NO3 and an average mass of 369.5 Da, this compound is supplied as a research chemical at ≥96% purity and carries GHS07 hazard classification (Harmful/Irritant).

Molecular Formula C23H31NO3
Molecular Weight 369.505
CAS No. 413587-97-0
Cat. No. B2886851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzyloxy)-2-((dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexanol
CAS413587-97-0
Molecular FormulaC23H31NO3
Molecular Weight369.505
Structural Identifiers
SMILESCN(C)CC1CC(CCC1(C2=CC(=CC=C2)OC)O)OCC3=CC=CC=C3
InChIInChI=1S/C23H31NO3/c1-24(2)16-20-15-22(27-17-18-8-5-4-6-9-18)12-13-23(20,25)19-10-7-11-21(14-19)26-3/h4-11,14,20,22,25H,12-13,15-17H2,1-3H3
InChIKeyYCASJHUVYASQDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Benzyloxy)-2-((dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexanol (CAS 413587-97-0): Structural and Physicochemical Baseline for Research Procurement


4-(Benzyloxy)-2-((dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexanol (CAS 413587-97-0) is a synthetic cyclohexanol derivative belonging to the tramadol analogue class, distinguished by a 4-benzyloxy substitution on the cyclohexane ring. With molecular formula C23H31NO3 and an average mass of 369.5 Da, this compound is supplied as a research chemical at ≥96% purity and carries GHS07 hazard classification (Harmful/Irritant) . Patents covering tramadol analogues explicitly disclose benzyloxyphenyl-substituted cyclohexanol derivatives as compounds capable of modulating opiate receptor activity and/or monoamine activity, establishing the relevance of this chemical class in CNS-targeted research programs .

Why Tramadol Cannot Substitute for 4-(Benzyloxy)-2-((dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexanol in Research Applications


The 4-benzyloxy substituent fundamentally alters the physicochemical profile relative to tramadol. The target compound exhibits a predicted ACD/LogP of 3.99 versus 2.51 for tramadol—a difference of +1.48 log units translating to an approximately 30-fold higher octanol-water partition coefficient . At physiological pH, ACD/LogD (pH 7.4) is 2.01 for the target compared to 0.52 for tramadol (+1.49 log units; ~31-fold difference), indicating that the compound remains substantially more lipophilic under biological conditions . Additionally, the target compound possesses a molecular weight of 369.5 Da, 4 hydrogen bond acceptors, and a topological polar surface area (TPSA) of 42 Ų, whereas tramadol has a molecular weight of 263.4 Da, 3 HBA, and TPSA of 33 Ų—a 40% increase in mass and a 27% increase in polar surface area . These cumulative physicochemical differences—each exceeding the typical threshold for bioisosteric replacement—mean that tramadol cannot serve as a valid proxy in any experiment where membrane permeability, tissue distribution, metabolic stability, or receptor binding kinetics are outcome-determinative variables.

Quantitative Differentiation Evidence for 4-(Benzyloxy)-2-((dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexanol vs. Tramadol and In-Class Analogues


Lipophilicity Differential (ACD/LogP): Target Compound vs. Tramadol

The target compound yields a predicted ACD/LogP of 3.99, compared to 2.51 for tramadol, representing a 1.48 log unit increase (ΔLogP = +1.48; 59% higher) . This logP differential corresponds to an approximately 30-fold higher octanol-water partition coefficient, indicating substantially greater lipophilicity.

Lipophilicity LogP Physicochemical profiling CNS drug design Membrane permeability

pH-Dependent Lipophilicity (LogD at pH 7.4): Target Compound vs. Tramadol

Under physiological pH conditions (7.4), the target compound exhibits an ACD/LogD of 2.01, whereas tramadol yields an ACD/LogD of 0.52—a difference of +1.49 log units (286% higher; ~31-fold increase) . This indicates that the target compound retains substantially greater lipophilicity in the ionized state at biological pH.

LogD pH-dependent distribution Drug absorption Physiological pH Blood-brain barrier

Molecular Complexity and Polar Surface Area: Target Compound vs. Tramadol

The target compound has a molecular weight of 369.5 Da, 4 hydrogen bond acceptors (HBA), and a topological polar surface area (TPSA) of 42 Ų, compared to tramadol's molecular weight of 263.4 Da, 3 HBA, and TPSA of 33 Ų . This represents a +106.1 Da mass increase (40% larger), +1 HBA, and +9 Ų TPSA increase (27%).

Molecular weight Hydrogen bond acceptors Topological polar surface area Drug-likeness SAR

Optimal Research and Industrial Application Scenarios for 4-(Benzyloxy)-2-((dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexanol


Structure-Activity Relationship (SAR) Studies of Tramadol Analogues for Opioid Receptor and Monoamine Transporter Research

The 4-benzyloxy substitution provides a structurally defined variant for SAR libraries exploring how increased steric bulk and lipophilicity at the cyclohexane 4-position modulate opioid receptor affinity and monoamine reuptake inhibition. The +1.48 log unit LogP differential and 40% larger molecular mass relative to tramadol allow systematic investigation of lipophilicity-driven changes in target engagement. Patent disclosures explicitly covering benzyloxyphenyl tramadol analogues further validate the relevance of this substitution pattern for CNS pharmacology research .

In Vitro Membrane Permeability and Blood-Brain Barrier Penetration Assays

With an ACD/LogD (pH 7.4) of 2.01—31-fold higher than tramadol's 0.52 —the target compound serves as a high-lipophilicity probe in Caco-2 monolayer permeability assays and in vitro BBB models. Researchers can utilize this compound to calibrate permeability measurements or to test the hypothesis that increased LogD correlates with enhanced passive transcellular transport in intestinal and brain endothelial cell models.

Analytical Reference Standard Development and Impurity Profiling for Tramadol Analog Research

The compound is supplied at a certified purity of ≥96% with documented GHS07 hazard classification , making it suitable as a well-characterized reference standard for HPLC, LC-MS, or NMR method development and validation. Its distinct molecular weight (369.5 Da) and retention time relative to tramadol (263.4 Da) enable unambiguous chromatographic resolution, supporting impurity profiling and stability-indicating assay development for tramadol analogue research programs.

Quote Request

Request a Quote for 4-(Benzyloxy)-2-((dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.